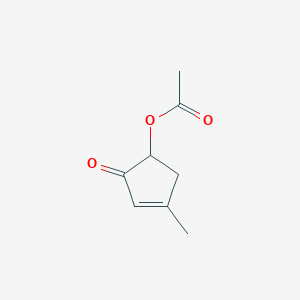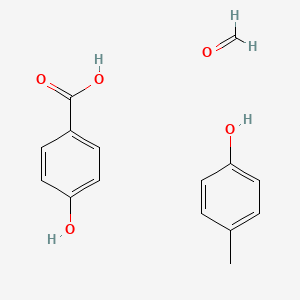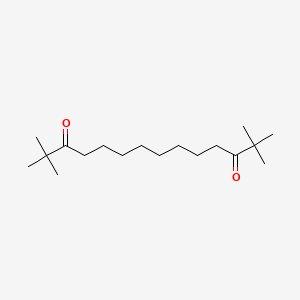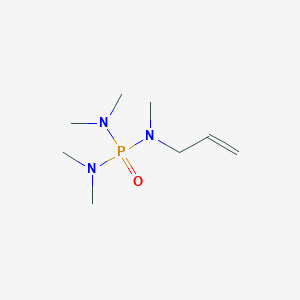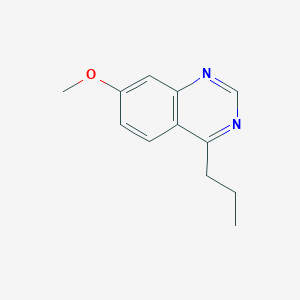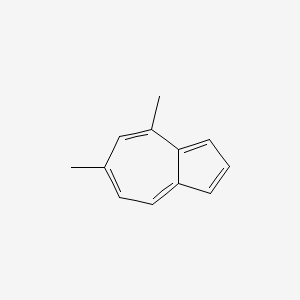![molecular formula C21H24INO2 B14625345 Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide CAS No. 54446-54-7](/img/structure/B14625345.png)
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is a quaternary ammonium compound with the molecular formula C21H24INO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium compounds typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with an alkyl halide in the presence of a base. For Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide, the synthetic route involves the reaction of 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-isoquinoline with iodomethane under basic conditions .
Industrial Production Methods
Industrial production of isoquinolinium compounds often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .
化学反应分析
Types of Reactions
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used in substitution reactions.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted isoquinolinium salts depending on the nucleophile used.
科学研究应用
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments due to its stable chemical structure
作用机制
The mechanism of action of Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .
相似化合物的比较
Similar Compounds
Isoquinoline: A parent compound with a simpler structure and different biological activities.
Quinoline: Similar in structure but with a nitrogen atom in a different position, leading to different chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications
Uniqueness
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
54446-54-7 |
|---|---|
分子式 |
C21H24INO2 |
分子量 |
449.3 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-2-propylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO2.HI/c1-4-12-22-13-11-17-7-5-6-8-18(17)19(22)14-16-9-10-20(23-2)21(15-16)24-3;/h5-11,13,15H,4,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RDJWJDIYCALNQE-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C=C3)OC)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
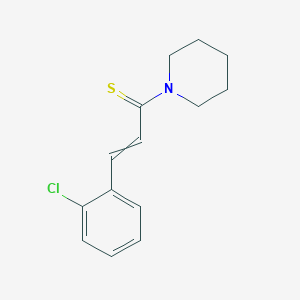
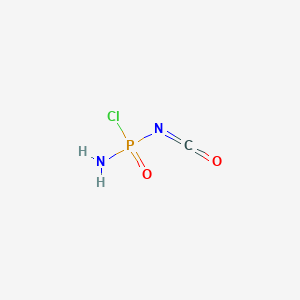
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
